3-(2-METHYLPROPANAMIDO)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Overview
Description
3-(2-Methylpropanamido)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a complex organic compound that features both amide and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanamido)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-methylpropanoic acid with an appropriate amine to form 2-methylpropanamide.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting piperidine with a sulfonyl chloride derivative to form piperidine-1-sulfonyl chloride.
Coupling Reaction: The final step involves coupling the 2-methylpropanamide with the piperidine-1-sulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropanamido)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the amide or sulfonamide groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amide or sulfonamide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-(2-Methylpropanamido)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropanamido)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Modulation: It may interact with cell surface receptors, altering their activity and downstream signaling pathways.
Molecular Targets and Pathways: The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-ylsulfonyl)phenylboronic acid: This compound shares the piperidine-1-sulfonyl group but differs in the rest of its structure.
Phenylboronic Acid Derivatives: These compounds have similar functional groups and can be used in similar applications.
Uniqueness
3-(2-Methylpropanamido)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is unique due to the combination of its amide and sulfonamide functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2-methylpropanoylamino)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16(2)21(26)24-19-8-6-7-17(15-19)22(27)23-18-9-11-20(12-10-18)30(28,29)25-13-4-3-5-14-25/h6-12,15-16H,3-5,13-14H2,1-2H3,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFCYCIZPPDXAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.